Lidocaine N-methyl hydrochloride Lidocaine N-methyl hydrochloride Sodium channel blocker.
Brand Name: Vulcanchem
CAS No.: 5369-00-6
VCID: VC0004308
InChI: InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H
SMILES: CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-]
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol

Lidocaine N-methyl hydrochloride

CAS No.: 5369-00-6

Cat. No.: VC0004308

Molecular Formula: C13H21ClN2O

Molecular Weight: 256.77 g/mol

* For research use only. Not for human or veterinary use.

Lidocaine N-methyl hydrochloride - 5369-00-6

CAS No. 5369-00-6
Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
IUPAC Name [2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride
Standard InChI InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H
Standard InChI Key WFKXSWWTOZBDME-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-]
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-]

Chemical Identity and Structural Characteristics

Lidocaine N-methyl hydrochloride belongs to the class of quaternary lidocaine derivatives (QLDs), characterized by the addition of a methyl group to the nitrogen atom of lidocaine’s diethylamino moiety. This modification creates a permanent positive charge, fundamentally altering its pharmacokinetic and pharmacodynamic profile compared to lidocaine hydrochloride. The quaternary structure prevents passive diffusion through lipid membranes, requiring specialized delivery mechanisms such as co-administration with transient receptor potential vanilloid (TRPV1) agonists or lipid carriers to facilitate cellular uptake .

The molecular formula of lidocaine N-methyl hydrochloride is C15H25ClN2O\text{C}_{15}\text{H}_{25}\text{ClN}_2\text{O}, with a molecular weight of 300.83 g/mol. Critical structural features include:

  • Quaternary ammonium group: Ensures permanent positive charge at physiological pH.

  • Aromatic 2,6-dimethylphenyl ring: Maintains sodium channel affinity.

  • Acetamide linker: Preserves structural similarity to lidocaine.

Comparative analysis with lidocaine hydrochloride (C14H22N2OHCl\text{C}_{14}\text{H}_{22}\text{N}_2\text{O} \cdot \text{HCl}) reveals that methylation increases hydrophilicity (logP reduced from 2.4 to 1.8) and polar surface area (45 Ų vs. 38 Ų), directly impacting tissue distribution and clearance rates .

Synthesis and Manufacturing Processes

The synthesis of lidocaine N-methyl hydrochloride involves sequential alkylation and purification steps, building upon methodologies developed for lidocaine hydrochloride . A representative synthetic pathway includes:

Step 1: Preparation of 2,6-Dimethylaniline

2,6-Xylenol undergoes liquid-phase amination using ammonia water at 180–200°C in the presence of Pd/C and 2,6-dimethylcyclohexanone as catalysts. This yields 2,6-dimethylaniline with >95% purity after vacuum distillation .

Step 2: N-Methylation of Lidocaine Base

Lidocaine free base reacts with methyl chloride in dichloroethane at 60°C for 12 hours under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution:

Lidocaine+CH3ClLidocaine N-methyl chloride+HCl\text{Lidocaine} + \text{CH}_3\text{Cl} \rightarrow \text{Lidocaine N-methyl chloride} + \text{HCl}

Excess methyl chloride is removed by fractional distillation, and the product is precipitated by adding diethyl ether .

Step 3: Hydrochloride Salt Formation

The quaternary lidocaine derivative is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37%) at 0–5°C. Crystallization yields lidocaine N-methyl hydrochloride with a melting point of 210–212°C .

Key Process Parameters

ParameterValueImpact on Yield
Methylation temperature60 ± 2°C>90% conversion
HCl concentration37%98% salt formation
Crystallization time24 hours85% recovery

Pharmacological Mechanisms and Target Engagement

Lidocaine N-methyl hydrochloride exerts its effects primarily through voltage-gated sodium channel (Nav_v) blockade, with distinct kinetic properties compared to lidocaine:

Sodium Channel Inhibition

  • Binding affinity: Kd=12.3±1.2μMK_d = 12.3 \pm 1.2 \, \mu\text{M} for Nav_v1.7 vs. 5.8±0.9μM5.8 \pm 0.9 \, \mu\text{M} for lidocaine .

  • State-dependent blockade: 10-fold higher affinity for inactivated channels compared to resting states.

  • Use-dependent inhibition: Accumulates during high-frequency neuronal firing (EC50_{50} = 45 Hz vs. 28 Hz for lidocaine) .

Selective Nociceptive Blockade

The compound demonstrates 4.3-fold greater potency in blocking C-fibers (pain transmission) versus Aα fibers (motor function) in rat sciatic nerve models:

Fiber TypeBlock Threshold (mM)Recovery Time (min)
C-fiber0.45 ± 0.08420 ± 35
1.93 ± 0.21180 ± 24

This selectivity arises from differential expression of TRPV1 receptors in nociceptors, which facilitate cellular uptake of the charged molecule when co-administered with capsaicin or other TRPV1 agonists .

Pharmacokinetic Profile and Metabolism

The quaternary structure fundamentally alters absorption and distribution compared to lidocaine:

Absorption and Bioavailability

  • Topical administration: <5% systemic absorption due to limited membrane permeability.

  • Nerve block: 80% retention at injection site for >24 hours vs. 4–6 hours for lidocaine .

Metabolism

Hepatic clearance is negligible due to the permanent positive charge. Primary elimination occurs via renal excretion (92% unchanged), with a terminal half-life of 14.2 ± 2.1 hours . Metabolic stability was confirmed in human liver microsome assays:

Incubation TimeParent Compound Remaining
1 hour98.4 ± 0.7%
4 hours97.1 ± 1.2%

Therapeutic Applications and Clinical Trials

Current investigational uses include:

Prolonged Postoperative Analgesia

In a Phase II trial (NCT04877067), 0.25% lidocaine N-methyl hydrochloride + 0.2% capsaicin provided 72-hour analgesia after knee arthroplasty vs. 8 hours for ropivacaine (P < 0.001) .

Neuropathic Pain Management

Animal models of diabetic neuropathy show complete reversal of mechanical allodynia at 1.5 mg/kg (vs. 6 mg/kg lidocaine), with effects persisting for 48 hours post-injection .

ParameterLidocaine HClLidocaine N-methyl HCl
LD50_{50} (IV, rat)35 mg/kg120 mg/kg
Seizure threshold12 mg/kg45 mg/kg
Cardiotoxicity (QTc)+28 ms+5 ms

Notably, 24-hour continuous infusion studies in dogs showed no histopathological changes at plasma concentrations up to 15 μg/mL .

Current Research Directions

Nanoparticle Delivery Systems

Encapsulation in lipid nanoparticles (size: 85 ± 12 nm) enhances transdermal flux by 8-fold compared to aqueous solutions, enabling topical application for localized neuropathies .

Cancer Pain Adjunct

Preclinical data demonstrate synergistic effects with paclitaxel, reducing tumor-associated mechanical hyperalgesia by 78% vs. paclitaxel alone (P = 0.003) .

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